molecular formula C12H18N2O4 B8218962 1-(Tert-butyl) 2-methyl (2R,4R)-4-cyanopyrrolidine-1,2-dicarboxylate

1-(Tert-butyl) 2-methyl (2R,4R)-4-cyanopyrrolidine-1,2-dicarboxylate

Cat. No.: B8218962
M. Wt: 254.28 g/mol
InChI Key: GHLKJIQVORAVHE-DTWKUNHWSA-N
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Description

1-(Tert-butyl) 2-methyl (2R,4R)-4-cyanopyrrolidine-1,2-dicarboxylate is a complex organic compound featuring a pyrrolidine ring substituted with tert-butyl, methyl, and cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tert-butyl) 2-methyl (2R,4R)-4-cyanopyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common approach is to start with a pyrrolidine derivative and introduce the tert-butyl and methyl groups through alkylation reactions. The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butyl) 2-methyl (2R,4R)-4-cyanopyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: Nucleophilic substitution reactions can replace the cyano group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Cyanide sources like sodium cyanide (NaCN) or potassium cyanide (KCN) are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

1-(Tert-butyl) 2-methyl (2R,4R)-4-cyanopyrrolidine-1,2-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Tert-butyl) 2-methyl (2R,4R)-4-cyanopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 1-tert-Butyl 2-methyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate
  • 1-tert-Butyl 2-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate

Uniqueness

1-(Tert-butyl) 2-methyl (2R,4R)-4-cyanopyrrolidine-1,2-dicarboxylate is unique due to the presence of the cyano group, which imparts distinct reactivity and potential biological activity compared to its analogs. The tert-butyl and methyl groups also contribute to its steric and electronic properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2R,4R)-4-cyanopyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-12(2,3)18-11(16)14-7-8(6-13)5-9(14)10(15)17-4/h8-9H,5,7H2,1-4H3/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLKJIQVORAVHE-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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